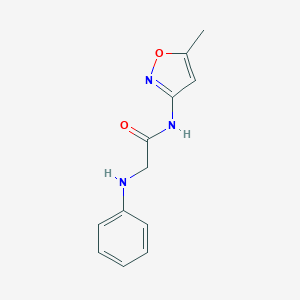![molecular formula C25H22N2O3 B271058 N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271058.png)
N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBF is a synthetic compound that belongs to the family of pyrrolidinecarboxamide derivatives.
Mécanisme D'action
The mechanism of action of N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it is believed that this compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to exhibit antiviral activity against influenza A virus and herpes simplex virus. Additionally, this compound has been found to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators such as prostaglandins and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. Additionally, this compound exhibits significant biological activity at low concentrations, making it a cost-effective compound for research purposes. However, this compound also has some limitations. The synthesis process of this compound is relatively complex and requires several steps, which may limit its scalability. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Orientations Futures
N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several potential future directions for research. One potential direction is the development of this compound-based fluorescent probes for the detection of metal ions. Another potential direction is the development of this compound-based drugs for the treatment of cancer, viral infections, and oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis method of N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 2-ethylbenzaldehyde with dibenzo[b,d]furan-3-carbaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with pyrrolidine-2,5-dione to obtain this compound. The yield of the synthesis process is reported to be around 60%.
Applications De Recherche Scientifique
N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, this compound has been found to exhibit significant antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propriétés
Formule moléculaire |
C25H22N2O3 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
N-dibenzofuran-3-yl-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H22N2O3/c1-2-16-7-3-5-9-21(16)27-15-17(13-24(27)28)25(29)26-18-11-12-20-19-8-4-6-10-22(19)30-23(20)14-18/h3-12,14,17H,2,13,15H2,1H3,(H,26,29) |
Clé InChI |
WQYPILZPFBCKEE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
SMILES canonique |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270975.png)
![N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270978.png)
![2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270980.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270981.png)
![N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270982.png)
![N-(4-fluorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270983.png)
![N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270984.png)
![1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270988.png)
![1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270989.png)

![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270997.png)